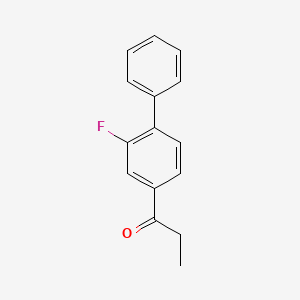

1-(2-Fluorobiphenyl-4-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-fluoro-4-phenylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-2-15(17)12-8-9-13(14(16)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAURACZKHYGYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobiphenyl-4-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorobiphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobiphenyl-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(2-Fluorobiphenyl-4-yl)propan-1-ol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-(2-Fluorobiphenyl-4-yl)propan-1-one has several scientific research applications:

Biology: The compound’s structural features make it a useful probe in studying the interactions of biphenyl derivatives with biological targets.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobiphenyl-4-yl)propan-1-one involves its interaction with molecular targets through its biphenyl core and functional groups. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure : A chlorophenyl group at the 4-position and a cyclopropyl substituent on the ketone-bearing carbon.

- Key Differences : The cyclopropyl group introduces steric strain, which may affect conformational flexibility and reactivity compared to the biphenyl system in the target compound. Chlorine’s higher electronegativity (vs. fluorine) could alter electronic properties .

1-(4-Phenylsulfanylphenyl)propan-1-one

- Structure : A phenylsulfanyl (SPh) group replaces the fluorine in the biphenyl system.

- Sulfur’s polarizability may also enhance reactivity in radical reactions, as seen in photoinitiator applications (e.g., morpholino derivatives) .

1-(4-Ethylphenyl)propan-1-one

- Structure : An ethyl group at the 4-position of the phenyl ring.

- Yields in coupling reactions (e.g., C-O coupling) are moderate (62–70%) .

Functional Group Modifications on the Propanone Chain

1-Chloro-1-(4-fluorophenyl)propan-2-one

- Structure : Chlorine substitution at the α-carbon of the ketone.

- Key Differences : The propan-2-one backbone and chlorine substituent increase molecular weight (186.61 g/mol) and may enhance halogen bonding. This structure is liquid at room temperature, unlike solid biphenyl derivatives .

1-(Biphenyl-4-yl)methyl-2-morpholinopropan-1-one

- Structure: A morpholino group replaces the fluorine in the biphenyl system.

- Key Differences: The morpholino moiety introduces basicity and hydrogen-bonding capacity, making it suitable as a photoinitiator. Synthesis involves acylation and chlorination steps, emphasizing industrial scalability .

Heterocyclic and Bioactive Analogues

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (WHO No. 2160)

- Structure : Hydroxy and methoxy groups on the phenyl ring, coupled with a pyridinyl group.

- These substituents increase polarity, affecting bioavailability compared to the non-polar fluorobiphenyl system .

Benzhydryl Piperazine Derivatives

Comparative Data Table

Biological Activity

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological effects, and therapeutic potential based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic methodologies have been reported, highlighting the compound's versatility in chemical applications.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, prodrugs synthesized from this compound showed reduced gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. In a study, one such prodrug demonstrated a 58% reduction in paw edema in an animal model, indicating strong anti-inflammatory potential .

Analgesic Effects

The compound has also been evaluated for analgesic properties. In pain models, it exhibited a 75% reduction in writhing responses, surpassing the efficacy of flurbiprofen itself, which showed 69% inhibition . This suggests that this compound may serve as a promising candidate for pain management therapies.

Antipyretic Activity

In addition to its anti-inflammatory and analgesic effects, the compound has shown significant antipyretic activity. Studies using brewer’s yeast-induced pyrexia models indicated that prodrugs derived from this compound could effectively reduce rectal temperatures across various time points .

The biological activities of this compound are believed to be mediated through selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways. Molecular docking studies have shown that the synthesized prodrugs have a higher affinity for COX-2 compared to COX-1, suggesting a mechanism that minimizes gastrointestinal side effects typically associated with NSAIDs .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

| Study | Model | Efficacy | Notes |

|---|---|---|---|

| Study A | Paw edema | 58% reduction | Compared to flurbiprofen |

| Study B | Writhing response | 75% inhibition | Higher than flurbiprofen |

| Study C | Pyrexia model | Significant reduction | Effective at multiple time points |

These findings underscore the compound's potential as a therapeutic agent with favorable pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(2-Fluorobiphenyl-4-yl)propan-1-one?

- Methodology :

- Friedel-Crafts Acylation : React 2-fluorobiphenyl with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

- Solvent Selection : Use dichloromethane or nitrobenzene as solvents, balancing reactivity and safety. Polar aprotic solvents enhance electrophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via melting point analysis and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and ketone carbonyl (δ ~205 ppm). Fluorine coupling (¹⁹F NMR) resolves biphenyl substitution patterns .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity of this compound?

- Wavefunction Analysis :

- Multiwfn Software ( ): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) to analyze π-conjugation in the biphenyl system.

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compute HOMO-LUMO gaps to predict redox behavior. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A):

Q. How do steric and electronic effects of the 2-fluorobiphenyl group influence reaction pathways?

- Mechanistic Insights :

- Steric Hindrance : The ortho-fluorine atom restricts rotation, favoring planar biphenyl conformations. This impacts Suzuki-Miyoupling efficiency in derivative synthesis .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position. Kinetic vs. thermodynamic control can be studied via temperature-dependent NMR .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Twinned Data : Use HKLF5 format in SHELXL to model twin domains. Validate with R1 and wR2 convergence.

- Disordered Atoms : Apply PART and SUMP instructions to refine overlapping electron densities.

- Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry operations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.